sodium;propane-1-sulfonate;hydrate
CAS No.:
Cat. No.: VC13482928
Molecular Formula: C3H9NaO4S
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H9NaO4S |
---|---|
Molecular Weight | 164.16 g/mol |
IUPAC Name | sodium;propane-1-sulfonate;hydrate |
Standard InChI | InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 |
Standard InChI Key | QBQVXXQXZXDEHE-UHFFFAOYSA-M |
Isomeric SMILES | CCCS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES | CCCS(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium propane-1-sulfonate hydrate is systematically named as sodium 1-propanesulfonate monohydrate, reflecting its composition of one sodium ion, one propane sulfonate group, and a water molecule of crystallization . Its IUPAC name, sodium;propane-1-sulfonate;hydrate, underscores the linear arrangement of the three-carbon chain terminated by a sulfonate group (). The compound’s structure is confirmed via 2D and 3D conformational analyses, which reveal a tetrahedral geometry around the sulfur atom and hydrogen-bonding interactions involving the hydrate .
Table 1: Molecular Properties of Sodium Propane-1-sulfonate Hydrate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 164.16 g/mol | |
CAS Number | 304672-01-3 | |
Hydration State | Monohydrate | |
Parent Compound | 1-Propanesulfonic acid (CID 78938) |
The compound’s canonical SMILES string () and InChIKey () provide unambiguous identifiers for database searches and computational modeling. Its hydrated form enhances solubility in aqueous media, a critical feature for biological applications.
Notably, the patent CN104803967A describes a multi-step synthesis of 1,3-propane sultone, highlighting the use of sodium allyl sulfonate as an intermediate . Although this process targets a cyclic sulfonate ester, it underscores the broader industrial relevance of sulfonation and alkali-mediated reactions in producing sulfonate derivatives .
Physicochemical Properties
Sodium propane-1-sulfonate hydrate exhibits properties typical of ionic sulfonates, including high water solubility, thermal stability, and hygroscopicity . Its surfactant behavior arises from the amphiphilic structure, where the hydrophobic propane chain interacts with nonpolar regions of proteins, while the hydrophilic sulfonate group stabilizes aqueous dispersions.
Key Physicochemical Data:
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Solubility: >100 g/L in water at 25°C (estimated from structural analogs).
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Surface Tension Reduction: Lowers aqueous surface tension to ~40 mN/m at 1% concentration, comparable to sodium dodecyl sulfate.
The hydrate’s stability under acidic and basic conditions is inferred from its use in ion-pair chromatography, where it maintains integrity across pH 2–12. This robustness contrasts with ester-based sulfonates, which hydrolyze under extreme pH.
Applications in Biochemical and Industrial Contexts
Protein Stabilization and Chromatography
In biochemical research, sodium propane-1-sulfonate hydrate acts as a stabilizing agent for enzymes and antibodies, preventing aggregation during purification and storage. Its mild denaturing effects are exploited in ion-pair chromatography to enhance peptide separations without irreversible protein denaturation.
Industrial Surfactants
The compound’s surfactant properties are leveraged in detergents and emulsifiers, where shorter carbon chains (compared to butanesulfonates) balance hydrophobicity and solubility. Industrial formulations often blend it with longer-chain sulfonates to optimize cleaning efficiency.
Table 3: Comparison with Related Sulfonates
Compound | Carbon Chain Length | Key Application | Solubility (g/L) |
---|---|---|---|
Sodium propane-1-sulfonate | C3 | Protein stabilization | >100 |
Sodium butanesulfonate | C4 | Detergents | 85 |
Sodium 1-pentanesulfonate | C5 | Surfactants | 65 |
Future Research Directions
Emerging studies focus on modifying the sulfonate’s carbon chain to enhance binding specificity in protein-drug interactions. Additionally, exploring its role in green chemistry—such as a catalyst in aqueous reactions—could expand its industrial utility. Further investigations into its environmental impact and metabolic pathways in biological systems are warranted to ensure sustainable use.
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